molecular formula C6H14ClGa B14628052 Chloro(dipropyl)gallane CAS No. 55681-97-5

Chloro(dipropyl)gallane

Cat. No.: B14628052
CAS No.: 55681-97-5
M. Wt: 191.35 g/mol
InChI Key: AQXDPNBKLHZHHT-UHFFFAOYSA-M
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Description

No direct data exists in the evidence for this compound. Typically, gallane derivatives (compounds containing Ga–H bonds) are rare and highly reactive. Chloro(dipropyl)gallane (hypothetical formula: $(C3H7)_2GaCl$) would likely involve a gallium center bonded to two propyl groups and one chlorine atom. Such compounds are often studied for their applications in catalysis or semiconductor precursors, but none of the provided sources address this.

Properties

CAS No.

55681-97-5

Molecular Formula

C6H14ClGa

Molecular Weight

191.35 g/mol

IUPAC Name

chloro(dipropyl)gallane

InChI

InChI=1S/2C3H7.ClH.Ga/c2*1-3-2;;/h2*1,3H2,2H3;1H;/q;;;+1/p-1

InChI Key

AQXDPNBKLHZHHT-UHFFFAOYSA-M

Canonical SMILES

CCC[Ga](CCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(dipropyl)gallane can be synthesized through several methods. One common approach involves the reaction of gallium trichloride with dipropylmagnesium in an inert atmosphere. The reaction typically proceeds as follows:

GaCl3+2C3H7MgClGa(C3H7)2Cl+2MgCl2\text{GaCl}_3 + 2 \text{C}_3\text{H}_7\text{MgCl} \rightarrow \text{Ga(C}_3\text{H}_7)_2\text{Cl} + 2 \text{MgCl}_2 GaCl3​+2C3​H7​MgCl→Ga(C3​H7​)2​Cl+2MgCl2​

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the gallium compound. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Chloro(dipropyl)gallane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide derivatives.

    Reduction: It can be reduced to form lower oxidation state gallium compounds.

    Substitution: The chlorine atom can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gallium oxide, while substitution reactions can produce a variety of organogallium compounds.

Scientific Research Applications

Chloro(dipropyl)gallane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogallium compounds.

    Materials Science: The compound is investigated for its potential use in the fabrication of gallium-containing materials, such as semiconductors and thin films.

    Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions, including polymerization and cross-coupling reactions.

Mechanism of Action

The mechanism by which chloro(dipropyl)gallane exerts its effects depends on the specific application. In catalysis, the gallium center often acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The molecular targets and pathways involved vary based on the reaction being catalyzed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct analogs but includes structurally or functionally related compounds:

a. Chlorinated Propanes ()

  • 1-Chloropropane (CAS 75-29-6) and 2-Chloropropane (CAS 77968) are simple halogenated hydrocarbons. These differ fundamentally from gallane derivatives, as they lack a metal center.
  • 3-Chloropropyltrichlorosilane (CAS 2550-06-3, ) is a silicon-based compound with a chloropropyl group. While silicon and gallium are both Group 13/14 elements, their reactivity and bonding differ significantly.

b. Organosulfur Compounds ()

  • Dipropyl disulfide (19.49% in chive EO) and dipropyl trisulfide (15.21%) are sulfur-based molecules. These lack a metal center and are biologically active but unrelated to gallium chemistry.

c. Dioxolane Derivatives ()

  • 2-(1-Chloro-2-oxopropyl)dioxolane (CAS 95093-93-9) is an oxygenated chlorinated compound.

Research Findings and Limitations

The absence of data on gallane derivatives in the evidence precludes a meaningful comparison. For example:

  • Reactivity : Gallane derivatives are typically more reactive than silanes or sulfides due to Ga’s lower electronegativity and weaker Ga–H bonds compared to Si–H or S–S bonds.
  • Applications : Chloro(dipropyl)gallane might serve as a precursor in GaN semiconductor synthesis, whereas dipropyl disulfide is studied for antimicrobial properties .

Data Table: Hypothetical Comparison

Property This compound* Dipropyl Disulfide 3-Chloropropyltrichlorosilane
Formula $(C3H7)_2GaCl$ $C6H{14}S_2$ $Cl3Si(CH2)_3Cl$
Bonding Ga–C, Ga–Cl S–S, C–S Si–Cl, Si–C
Reactivity High (pyrophoric) Moderate Hydrolyzes in moisture
Applications Catalysis, semiconductors Antimicrobial agents Silane coupling agents

*Hypothetical data inferred from general organometallic chemistry principles.

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